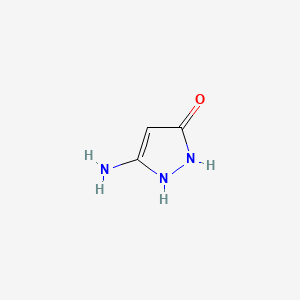

3-Amino-1H-pyrazol-5-ol

Description

The exact mass of the compound 3-Amino-1H-pyrazol-5-ol is 99.043261792 g/mol and the complexity rating of the compound is 128. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['408479', '60188']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBGOTVBHYKUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951180 | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-79-8, 28491-52-3 | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrazolin-5-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28491-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53666-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol: Structure, Properties, and Applications

Abstract

3-Amino-1H-pyrazol-5-ol, a versatile heterocyclic compound, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis. Its unique structural features, characterized by profound tautomerism and multiple reactive sites, render it a privileged scaffold for the development of a wide array of biologically active molecules. This guide provides an in-depth analysis of its fundamental chemical and physical properties, explores its complex tautomeric nature, details a robust synthetic protocol, and discusses its reactivity and significance in the field of drug development. Tailored for researchers, scientists, and professionals in drug discovery, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.

Introduction: The Significance of the Aminopyrazolone Core

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique combination of acidic and basic properties, making it a highly sought-after motif in pharmaceutical design.[1][2] When substituted with both an amino and a hydroxyl group, as in 3-Amino-1H-pyrazol-5-ol, the resulting structure is a highly functionalized and reactive intermediate.[3]

This compound is not merely a synthetic curiosity; it is a key building block for molecules targeting a range of diseases. Its derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][4] The adaptability of the 3-aminopyrazolone scaffold allows for facile derivatization, enabling chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions. Understanding the core properties of this molecule is therefore essential for its rational application in the synthesis of novel therapeutics.

Molecular Structure and Prototropic Tautomerism

A defining characteristic of 3-Amino-1H-pyrazol-5-ol is its existence as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the molecule's reactivity, basicity, and spectroscopic properties. The primary equilibrium exists between the amino-hydroxy form (A), the amino-keto form (B, pyrazolone), and the imino-hydroxy form (C).

-

3-Amino-1H-pyrazol-5-ol (A): The aromatic hydroxyl form.

-

5-Amino-1,2-dihydropyrazol-3-one (B): The non-aromatic keto form, often referred to as a pyrazolone.

-

Imino Tautomers (C): Less stable forms resulting from tautomerization of the exocyclic amino group.

Theoretical and experimental studies, including matrix isolation IR spectroscopy and DFT calculations, have shown that the relative stability of these tautomers is highly dependent on the environment (gas phase, solvent polarity, solid state) and the nature of other substituents on the ring.[5] Generally, the 3-amino tautomer is found to be more stable than the 5-amino tautomer.[5] The equilibrium between the keto and enol forms is critical, as it dictates the available sites for electrophilic and nucleophilic attack.

Caption: Prototropic Tautomerism in 3-Amino-1H-pyrazol-5-ol.

Physicochemical and Basic Properties

The fundamental properties of 3-Amino-1H-pyrazol-5-ol are crucial for its handling, reaction setup, and purification. It typically presents as a yellow-beige to beige-brown crystalline powder.[6]

Data Presentation: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₅N₃O | [7] |

| Molecular Weight | 99.09 g/mol | [7] |

| Melting Point | 214 °C (decomposes) | [8] |

| Solubility | Soluble in DMSO and Methanol (with heating) | [9] |

| pKa (Predicted) | 12.37 ± 0.40 |[9] |

Expertise & Experience: Understanding Basicity

The basicity of 3-Amino-1H-pyrazol-5-ol is complex due to its multiple potential protonation sites: the exocyclic amino group and the two ring nitrogen atoms. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[1] The lone pair of the N1 nitrogen is involved in the aromatic sextet, making it non-basic. The N2 nitrogen, however, has a lone pair in an sp² orbital, which is available for protonation, making it the primary basic center on the ring.[2][10]

The exocyclic amino group also contributes to the overall basicity. The predicted pKa of ~12.37 suggests that the molecule is a weak base.[9] The tautomeric equilibrium plays a significant role here; protonation of the pyridine-like N2 nitrogen is a key step in many reactions, such as condensations with β-dicarbonyl compounds, where acid catalysis is often employed to activate the pyrazole ring.[5]

Synthesis Protocol: Condensation of Ethyl Cyanoacetate and Hydrazine

A reliable and widely used method for the gram-scale synthesis of aminopyrazolone cores is the condensation of a β-ketoester or its equivalent with a hydrazine. The following protocol describes the synthesis of a closely related analog, 1-phenyl-3-amino-5-pyrazolone, which illustrates the fundamental reaction. The synthesis of the title compound follows a similar pathway using hydrazine hydrate instead of phenylhydrazine.

Experimental Protocol: Synthesis of 1-Phenyl-3-amino-5-pyrazolone

This protocol is adapted from a verified procedure.[10]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl cyanoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ether

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide from sodium (46 g, 2 gram atoms) and absolute ethanol (800 mL).[10]

-

Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation reaction. A stoichiometric excess is used to drive the reaction to completion.

-

-

Reactant Addition: To the hot sodium ethoxide solution, add ethyl cyanoacetate (113 g, 1 mole) followed by phenylhydrazine (108 g, 1 mole).[10]

-

Reaction: Heat the mixture in an oil bath at 120°C for 16 hours with continuous stirring.[10]

-

Causality: The elevated temperature and extended reaction time are necessary to ensure the completion of both the initial condensation and the subsequent intramolecular cyclization, which has a higher activation energy.

-

-

Work-up: a. Remove the majority of the ethanol under reduced pressure. b. Dissolve the residue in 1 L of water, warming to ~50°C to aid dissolution. c. Cool the solution to room temperature and extract with three 100-mL portions of ether to remove any unreacted phenylhydrazine or other nonpolar impurities.[10]

-

Trustworthiness: This extraction step is critical for the purity of the final product, preventing contamination from starting materials.

-

-

Precipitation: Acidify the aqueous phase by adding 100 mL of glacial acetic acid. Cool the mixture in an ice bath.[10]

-

Causality: The pyrazolone product exists as a sodium salt in the basic aqueous solution. Acidification protonates the molecule, reducing its solubility and causing it to precipitate out of the solution.

-

-

Purification: a. Collect the crude product by filtration and wash it with 100 mL of 95% ethanol. b. Transfer the solid to a flask, boil with 500 mL of 95% ethanol, cool, and filter again. c. Wash the purified solid with ethanol and dry to yield the final product.[10]

-

Trustworthiness: The hot ethanol wash (trituration) effectively removes more soluble impurities, yielding a product of high purity suitable for subsequent synthetic steps.

-

Caption: General workflow for the synthesis of aminopyrazolones.

Reactivity and Applications in Drug Development

The aminopyrazole core is a versatile platform for chemical modification. The reactivity is dictated by its tautomeric forms and multiple nucleophilic centers.

-

N-Functionalization: The pyridine-like N2 nitrogen is readily alkylated or acylated. This is a common strategy in drug design to introduce substituents that can interact with specific pockets of a biological target.

-

Amino Group Reactions: The exocyclic amino group can act as a nucleophile, reacting with electrophiles such as isocyanates, acid chlorides, and sulfonyl chlorides.

-

Condensation Reactions: The most significant reaction pathway involves the condensation of the aminopyrazole with 1,3-dielectrophiles (e.g., β-dicarbonyl compounds, enaminones) to form fused heterocyclic systems. This reaction is the cornerstone for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds with extensive biological activities.[4][11] The regioselectivity of this condensation is often a subject of debate and can be influenced by reaction conditions.[5]

This scaffold is integral to numerous kinase inhibitors, which are crucial in oncology. The aminopyrazole moiety often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase enzyme's hinge region, a critical interaction for potent inhibition.[1][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-1H-pyrazol-5-ol is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area or a chemical fume hood.[3] Avoid contact with strong oxidants.[3]

Conclusion

3-Amino-1H-pyrazol-5-ol is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its rich chemistry, governed by a delicate tautomeric balance, provides a foundation for constructing complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is paramount for scientists aiming to leverage this powerful building block in the rational design and synthesis of next-generation therapeutics.

References

-

Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 1-45. [Link]

-

ResearchGate. Recent developments in aminopyrazole chemistry. (2009). [Link]

-

Organic Syntheses. 3(5)-aminopyrazole. [Link]

-

Fiorito, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3766. [Link]

-

ResearchGate. Recent developments in aminopyrazole chemistry. (2009). [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1088. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4272. [Link]

-

Organic Syntheses. 1-phenyl-3-amino-5-pyrazolone. [Link]

-

PubChem. 3-Amino-5-hydroxypyrazole. [Link]

-

Duarte, D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 64. [Link]

-

PubChemLite. 3-amino-1-phenyl-1h-pyrazol-5-ol. [Link]

-

ChemBK. 3-amino-1H-pyrazol-5-ol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-5-hydroxypyrazole | 6126-22-3 [chemicalbook.com]

- 7. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-hydroxypyrazole 98 6126-22-3 [sigmaaldrich.com]

- 9. 3-Amino-5-hydroxypyrazole CAS#: 6126-22-3 [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Aminopyrazole price,buy 3-Aminopyrazole - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 3-Amino-1H-pyrazol-5-ol for Advanced Research

For Immediate Release

Palo Alto, CA – This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of 3-Amino-1H-pyrazol-5-ol. This versatile heterocyclic compound is a critical starting material and key intermediate in the synthesis of a wide array of biologically active molecules. This document provides a comprehensive overview grounded in scientific literature to empower innovation in the laboratory.

Core Chemical Identity and Physicochemical Properties

3-Amino-1H-pyrazol-5-ol is a multifaceted organic compound whose identity is best understood through its tautomeric nature. It primarily exists in equilibrium between the amino-hydroxy (enol) form and the more stable amino-oxo (keto) form, 5-amino-1,2-dihydropyrazol-3-one, which is the preferred IUPAC name for the predominant tautomer.[1] This dynamic equilibrium is crucial to its reactivity and must be considered in synthetic planning.

The existence of these tautomers often leads to multiple CAS Registry Numbers being associated with the compound. The most frequently cited numbers are 6126-22-3 for the keto form (3-Amino-1H-pyrazol-5(4H)-one) and 53666-79-8 for the enol form.[1][2]

Table 1: Physicochemical and Identification Data for 3-Amino-1H-pyrazol-5-ol

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃O | [1][2] |

| Molecular Weight | 99.09 g/mol | [1][2] |

| Preferred IUPAC Name | 5-amino-1,2-dihydropyrazol-3-one | [1] |

| Common Synonyms | 3-Amino-5-hydroxypyrazole, 5-Amino-3-pyrazolol | [1] |

| Primary CAS Number | 6126-22-3 (keto form) | [2] |

| Appearance | Colorless crystalline solid | [3] |

| Solubility | Readily soluble in water and most organic solvents | [3] |

The Critical Role of Tautomerism

The functionality of 3-Amino-1H-pyrazol-5-ol is dictated by its tautomeric forms. The presence of both hydrogen bond donors and acceptors allows it to participate in various intermolecular and intramolecular interactions, influencing its crystal structure and behavior in solution.[4] Theoretical and experimental studies, including NMR and X-ray crystallography, have shown that the equilibrium can be influenced by the solvent, pH, and the nature of substituents on the pyrazole ring.[4][5][6][7] Understanding this equilibrium is paramount for predicting reaction outcomes and designing derivatives with specific conformational properties.

Caption: Tautomeric equilibrium of the pyrazole core structure.

Synthesis and Manufacturing Protocols

The synthesis of 3-Amino-1H-pyrazol-5-ol is well-established, offering scalable routes for laboratory and industrial production. The primary methodologies rely on the cyclization of readily available precursors.

Protocol 1: From Cyanoacetone Precursors

A robust and common method involves the reaction of an alkali metal salt of cyanoacetone with a hydrazine salt, such as hydrazinium monohydrochloride.[8] This pathway offers high yields and purity.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare an aqueous solution of the hydrazinium salt (e.g., 40% by weight hydrazinium monohydrochloride).

-

Reaction Initiation: Slowly add the alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) to the hydrazine solution at a controlled temperature, typically between 20-60°C.[8]

-

Reaction Progression: Allow the reaction to proceed for several hours with stirring.

-

Work-up and Isolation: a. Add an organic solvent like toluene to the reaction mixture. b. Remove water via azeotropic distillation. c. Precipitate the inorganic salt byproduct (e.g., NaCl) by adding a low-molecular-weight alkanol or ketone, such as ethanol. d. Filter the salt and concentrate the filtrate under reduced pressure. e. The resulting crude product can be further purified by distillation or recrystallization to yield high-purity 3-amino-5-methylpyrazole (a closely related analogue, demonstrating the general technique).[8]

Protocol 2: From Pyrazolone Precursors

An alternative approach involves the direct amination of a pyrazolone precursor.[3] This method is straightforward and effective for specific applications.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-pyrazolone in an alkaline solution.

-

Amination: Add ammonia water to the solution.

-

Reaction: Allow the mixture to react for a sufficient period.

-

Isolation: The product precipitates from the solution and is collected by filtration.

-

Purification: The crude product is purified by recrystallization to yield 3-amino-1H-pyrazol-5-ol.[3]

Caption: Key synthetic routes to 3-Amino-1H-pyrazol-5-ol.

Chemical Reactivity and Applications in Drug Discovery

The pyrazolone ring is a "privileged scaffold" in medicinal chemistry, and 3-Amino-1H-pyrazol-5-ol serves as an exemplary entry point for creating novel therapeutics.[9][10] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[9][11]

Kinase Inhibitor Development

The 3-aminopyrazole moiety is a well-established hinge-binding motif for kinase inhibitors.[10] By performing nucleophilic substitution at the amino group with substituted pyrimidines, researchers can generate potent inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs).[10] Small modifications to the pyrazole ring can significantly alter the selectivity profile of the resulting compounds, making it a versatile platform for targeted drug design.[10]

Synthesis of Fused Heterocyclic Systems

The reactivity of 3-Amino-1H-pyrazol-5-ol allows it to be used in condensation reactions to build more complex, fused heterocyclic systems. For example, it can be reacted with dielectrophiles to regioselectively synthesize substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry.[12]

Precursor for Anti-Cancer Agents

The pyrazole scaffold is integral to numerous anticancer agents.[11] Derivatives of 3-Amino-1H-pyrazol-5-ol have been investigated for their antitumor potential against various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460).[11] Its utility as a starting material allows for the systematic exploration of structure-activity relationships to develop novel and more effective cancer therapeutics.

Caption: Application pathways in drug discovery.

Spectroscopic Characterization

Unambiguous characterization of 3-Amino-1H-pyrazol-5-ol and its derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum provides key information. Signals corresponding to the CH group on the pyrazole ring and the exchangeable protons of the NH and OH/NH₂ groups help confirm the structure. The specific chemical shifts can help elucidate the predominant tautomeric form in a given solvent.[1][13][14]

-

¹³C NMR: The carbon spectrum reveals the chemical environment of each carbon atom in the heterocyclic ring and confirms the presence of the carbonyl or enolic carbon, providing definitive evidence of the tautomeric state.[1]

Public databases like PubChem provide reference spectra from suppliers such as Sigma-Aldrich, which can be used for comparison.[1]

Safety, Handling, and Storage

As a laboratory chemical, 3-Amino-1H-pyrazol-5-ol requires careful handling to ensure personnel safety.

-

Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]

-

Handling: Avoid creating dust. Avoid direct contact with skin and eyes. Use proper glove removal techniques to prevent cross-contamination.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[2] Keep away from strong oxidizing agents to prevent dangerous chemical reactions.[3]

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with soap and plenty of water, and move to fresh air if inhaled.[15][17]

Conclusion

3-Amino-1H-pyrazol-5-ol is a cornerstone molecule for synthetic and medicinal chemistry. Its rich reactivity, governed by its inherent tautomerism, provides a versatile platform for the development of novel kinase inhibitors, complex heterocyclic systems, and potential anticancer agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in research and drug discovery endeavors.

References

-

3-amino-1H-pyrazol-5-ol - Introduction. (2024). ChemBK. [Link]

-

3-Amino-5-hydroxypyrazole. PubChem, National Center for Biotechnology Information. [Link]

-

Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). (2021). ResearchGate. [Link]

-

1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]

-

SAFETY DATA SHEET - 1H-Pyrazole-5-Amine. (2023). Indagoo Research Chemicals. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). ARKIVOC. [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central, National Institutes of Health. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997).

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1992). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

3-Amino-1H-pyrazol-5-ol tautomerism and isomeric forms

An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 3-Amino-1H-pyrazol-5-ol

Abstract

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1] The compound 3-amino-1H-pyrazol-5-ol, a seemingly simple molecule, presents a complex and fascinating case of tautomerism, a phenomenon critical to its reactivity, physicochemical properties, and biological interactions.[2] This guide provides a detailed technical exploration of the multiple tautomeric and isomeric forms of this compound. We will dissect the interplay of annular, keto-enol, and lactam-lactim tautomerism, explore the analytical and computational methodologies used for their characterization, and discuss the profound implications of this structural dynamism for researchers in drug discovery and development.

The Significance of the Pyrazole Core

The pyrazole ring system is a privileged structure in drug design, appearing in numerous approved drugs and clinical candidates. Its two adjacent nitrogen atoms provide a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with biological targets.[3] Derivatives of 3-amino-1H-pyrazol-5-ol serve as crucial intermediates in the synthesis of more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which exhibit a wide range of biological activities.[2][4] A comprehensive understanding of the fundamental structural chemistry of this building block, particularly its tautomeric preferences, is therefore paramount for rational drug design and synthetic strategy.

The Tautomeric Landscape of 3-Amino-1H-pyrazol-5-ol

The structure of 3-amino-1H-pyrazol-5-ol is not represented by a single static form but exists as a dynamic equilibrium of several tautomers. This complexity arises from the potential for proton migration across different atoms in the heterocyclic ring and its substituents. The primary equilibria at play are annular tautomerism and lactam-lactim tautomerism.

Annular Tautomerism: The 3-Amino vs. 5-Amino Equilibrium

For N-unsubstituted pyrazoles, a 1,2-proton shift between the two ring nitrogen atoms leads to annular prototropic tautomerism.[5] In the case of an amino-substituted pyrazole, this results in an equilibrium between the 3-amino-1H and 5-amino-1H forms. While side-chain tautomerism could theoretically produce imino forms, extensive experimental and computational studies have shown that the amino tautomers are significantly more stable and are the predominant species observed.[5] The position of this equilibrium is highly sensitive to the electronic nature of other substituents on the ring.[6]

Lactam-Lactim and Keto-Enol Tautomerism

The pyrazol-5-ol moiety introduces a second, competing tautomeric system. This is a specific form of amide-imidol tautomerism, often referred to as lactam-lactim tautomerism in heterocyclic systems.[7][8]

-

Lactim (Enol) Form: The "3-amino-1H-pyrazol-5-ol" name describes this form, which features a hydroxyl group (-OH) at the C5 position, resulting in an aromatic pyrazole ring.

-

Lactam (Keto) Form: A proton transfer from the oxygen to a ring nitrogen results in a carbonyl group (C=O) at C5, creating a pyrazolin-5-one structure. This form is often favored due to the stability of the amide bond.[9]

The Combined Equilibrium: A Landscape of Four Key Isomers

The combination of these two tautomeric phenomena results in a complex equilibrium between at least four major neutral species. The IUPAC name for the compound can vary depending on which tautomer is being represented, as seen in chemical databases which list synonyms like 5-amino-1,2-dihydropyrazol-3-one and 3-Amino-5-hydroxypyrazole.[10]

Table 1: Principal Tautomeric Forms of 3-Amino-1H-pyrazol-5-ol

| Tautomer Name | Structure | Key Features |

| OH-Form A (3-Amino-1H-pyrazol-5-ol) |  | Aromatic pyrazole ring, 3-amino group, 5-hydroxyl group. |

| OH-Form B (5-Amino-1H-pyrazol-3-ol) |  | Annular tautomer of Form A. Aromatic pyrazole ring, 5-amino group, 3-hydroxyl group. |

| CH-Form C (3-Amino-1,2-dihydro-pyrazol-5-one) |  | Pyrazolone ring, 3-amino group, 5-keto group. Non-aromatic ring. |

| NH-Form D (5-Amino-1,2-dihydro-pyrazol-3-one) |  | Pyrazolone ring, 5-amino group, 3-keto group. Non-aromatic ring. |

The interconversion between these forms is a dynamic process, the position of which is dictated by a subtle interplay of intrinsic and extrinsic factors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 8. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 9. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Amino-1H-pyrazol-5-ol: From Data Acquisition to Structural Elucidation

Introduction: The Analytical Imperative for 3-Amino-1H-pyrazol-5-ol

3-Amino-1H-pyrazol-5-ol (CAS No. 6126-22-3), a heterocyclic compound with the molecular formula C₃H₅N₃O, serves as a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its utility in drug development and materials science necessitates an unambiguous structural confirmation and purity assessment, for which spectroscopic methods are the gold standard. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the comprehensive characterization of this molecule.

As a Senior Application Scientist, the objective here is not merely to present data, but to illuminate the logic behind the analytical process. We will explore the causality of experimental choices, interpret the resulting spectra with a focus on structural implications, and provide field-proven protocols that ensure data integrity and reproducibility. A key structural feature of this molecule is its capacity for tautomerism, existing in equilibrium between multiple forms. Spectroscopic analysis is critical to understanding this dynamic behavior.

Molecular Structure and Prototropic Tautomerism

3-Amino-1H-pyrazol-5-ol is not a single static structure but rather exists as a mixture of tautomers. The primary forms are the amino-hydroxy (-ol) and the imino-keto (-one) forms, which can interconvert via a 1,2-hydrogen shift.[3][4] Understanding this equilibrium is fundamental to interpreting its spectroscopic data, as signals from multiple forms may be present, particularly in solution.

Caption: Tautomeric equilibrium of 3-Amino-1H-pyrazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1H-pyrazol-5-ol, it allows for the direct observation of protons and carbons, providing definitive evidence of the molecular structure and insight into its tautomeric state.

Expertise in Action: Experimental Design

The choice of solvent is the most critical parameter in the NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and more importantly, its aprotic nature slows the exchange rate of the labile N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, using D₂O would lead to rapid H/D exchange, causing these signals to disappear, resulting in a loss of valuable structural information.

Protocol: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 3-Amino-1H-pyrazol-5-ol and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Spectral Data & Interpretation

The following data are representative for 3-Amino-1H-pyrazol-5-ol and are synthesized from spectral databases.[1]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~5.04 | Singlet | 1H | C4-H | The sole proton on the pyrazole ring is in an electron-rich environment, hence its relatively upfield chemical shift. |

| ~6.10 | Broad | 2H | -NH₂ | Labile protons of the primary amine group; broadness is due to quadrupole effects of the nitrogen and chemical exchange. |

| ~9.50 | Broad | 1H | N1-H | Labile proton on the pyrazole ring nitrogen. |

| ~10.80 | Broad | 1H | -OH | Labile proton of the hydroxyl group, significantly deshielded due to hydrogen bonding with the solvent. |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~85.0 | C4 | The sp² carbon bearing a proton (C-H) is the most shielded of the ring carbons. |

| ~155.0 | C3 | Carbon attached to the electron-donating amino group (C-NH₂), appearing downfield. |

| ~160.0 | C5 | Carbon attached to the electronegative oxygen (C-OH), resulting in the most deshielded signal in the spectrum. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups present in a molecule by measuring the vibrations of its bonds. For 3-Amino-1H-pyrazol-5-ol, IR provides direct evidence for the N-H, O-H, and C=C/C=N bonds that define its structure.

Protocol: FTIR Data Acquisition (KBr Pellet)

This protocol is a self-validating system because the absence of solvent peaks (like water) confirms proper sample preparation.

-

Sample Preparation: Grind a small amount (~1-2 mg) of 3-Amino-1H-pyrazol-5-ol with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Data & Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.[1][5]

Table 3: Key IR Absorption Bands for 3-Amino-1H-pyrazol-5-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3100 (Broad) | N-H and O-H Stretching | Amine (-NH₂) & Hydroxyl (-OH) | A very broad and intense band characteristic of extensive hydrogen bonding involving both the amine and hydroxyl protons.[3][4] |

| 1640 - 1550 | N-H Bending / C=N Stretch | Amine / Pyrazole Ring | Overlapping vibrations from the scissoring motion of the -NH₂ group and the stretching of C=N and C=C bonds within the aromatic pyrazole ring. |

| ~1500 | C=C Stretching | Pyrazole Ring | Aromatic ring stretching vibration. |

The presence of a strong, broad band above 3000 cm⁻¹ is definitive evidence for the O-H and N-H groups. The absence of a sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹ suggests that in the solid state (as measured by KBr pellet), the amino-hydroxy tautomer is the predominant form.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. The fragmentation pattern offers additional structural proof, akin to a molecular puzzle.

Rationale for Methodology

Electron Ionization (EI) is an excellent choice for this analysis. It is a high-energy technique that not only generates a clear molecular ion (M⁺˙) peak but also induces reproducible fragmentation. This fragmentation pattern is a unique fingerprint that can be used for structural confirmation and library matching.

Caption: General experimental workflow for EI Mass Spectrometry.

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 250°C.

-

MS Method:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Scan a mass range from m/z 40 to 200.

-

The molecular weight is 99.09 g/mol .[1]

-

Analysis of the Mass Spectrum

The mass spectrum will provide two key pieces of information: the molecular weight and the fragmentation pattern.

-

Molecular Ion Peak (M⁺˙): A peak at m/z 99 is expected, corresponding to the molecular weight of C₃H₅N₃O.[1] Its presence confirms the correct elemental formula.

-

Fragmentation Pathway: The high-energy EI process will cause the molecular ion to break apart in a predictable manner. A plausible fragmentation pathway can yield valuable structural information.

Table 4: Expected Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Plausible Origin |

| 99 | [C₃H₅N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 70 | [C₃H₄N₂]⁺˙ | Loss of formyl radical (•CHO) or HNCO |

| 54 | [C₂H₂N₂]⁺˙ | Further fragmentation, loss of stable molecules. |

| 43 | [C₂H₃N]⁺˙ or [HNCO]⁺˙ | Common fragments in nitrogen-containing heterocycles. |

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and unequivocal characterization of 3-Amino-1H-pyrazol-5-ol. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and provide insight into the tautomeric form in solution. IR spectroscopy confirms the presence of key N-H and O-H functional groups, indicating the amino-hydroxy form is likely dominant in the solid state. Finally, Mass Spectrometry validates the molecular weight (m/z 99) and elemental formula. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness, providing researchers and drug development professionals with the definitive analytical signature of this important chemical building block.

References

-

PubChem. (n.d.). 3-Amino-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole. Wiley-VCH GmbH. Retrieved from [Link]

-

Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. Retrieved from [Link]

-

ChemBK. (2024). 3-amino-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

The Genesis of a Heterocyclic Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Amino-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive exploration of 3-Amino-1H-pyrazol-5-ol, a foundational heterocyclic compound that serves as a critical synthon in medicinal and industrial chemistry. We trace its historical origins from the seminal discovery of the pyrazolone class by Ludwig Knorr to the logical and established methods for its synthesis. This document provides a detailed, field-proven experimental protocol for its preparation from common starting materials, a consolidated table of its physicochemical properties, and an analysis of its crucial tautomeric nature. The guide is structured to provide researchers, scientists, and drug development professionals with both the historical context and the practical knowledge required to understand and utilize this versatile molecule.

Historical Perspective: The Dawn of the Pyrazolones

The story of 3-Amino-1H-pyrazol-5-ol is intrinsically linked to the birth of pyrazolone chemistry in the late 19th century. In 1883, the German chemist Ludwig Knorr, while investigating synthetic alternatives to quinine, serendipitously discovered a new class of heterocyclic compounds.[1] By reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (phenazone).[1] This discovery was a landmark in medicinal chemistry, as Antipyrine became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic properties.[1]

Knorr's foundational work, now known as the Knorr Pyrazole Synthesis , established a robust and versatile method for creating the pyrazole core: the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a functional equivalent).[1][2] This reaction opened the door to a vast family of pyrazolone-based molecules that have found applications as pharmaceuticals, dyes, and ligands.[3] 3-Amino-1H-pyrazol-5-ol represents one of the most fundamental and versatile structures within this historic class of compounds.

Synthesis of 3-Amino-1H-pyrazol-5-ol: A Modern Protocol

While the specific first synthesis of the unsubstituted 3-Amino-1H-pyrazol-5-ol is not as famously documented as that of Antipyrine, its preparation follows logically from Knorr's work. The most direct and common laboratory synthesis involves the condensation of ethyl cyanoacetate with hydrazine hydrate .

Mechanistic Rationale and Experimental Choices

The choice of starting materials is dictated by the desired final structure.

-

Ethyl Cyanoacetate (EtOOC-CH₂-CN): This molecule serves as the 1,3-dielectrophilic synthon. The ester carbonyl and the nitrile carbon are both electrophilic centers. The methylene group (CH₂) is activated by both the adjacent ester and nitrile groups, making it susceptible to deprotonation and subsequent reactions.

-

Hydrazine (H₂N-NH₂): This provides the two adjacent nitrogen atoms required for the pyrazole ring. It acts as a dinucleophile.

-

Base Catalyst (e.g., Sodium Ethoxide): The reaction is typically performed in the presence of a base. The base deprotonates the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. More critically, it facilitates the cyclization step by promoting the nucleophilic attack of the second nitrogen of the hydrazine intermediate onto the nitrile carbon. Using sodium ethoxide in ethanol is a classic choice, as the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification side reactions.[2]

The reaction proceeds via an initial nucleophilic attack of one nitrogen of hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile group. Subsequent tautomerization leads to the stable aromatic pyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aminopyrazolones.[2]

Materials:

-

Sodium metal

-

Absolute Ethanol (200 proof)

-

Ethyl Cyanoacetate (≥99%)

-

Hydrazine Hydrate (~80% solution)

-

Glacial Acetic Acid

-

Diethyl Ether (for washing, optional)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., Nitrogen). The reaction is exothermic and produces hydrogen gas; appropriate safety precautions must be taken.

-

Addition of Reactants: To the hot, stirred sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent). Following this, add hydrazine hydrate (1 equivalent) dropwise.

-

Reaction (Reflux): Heat the reaction mixture to reflux (approximately 120°C oil bath temperature) with continuous stirring. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, remove most of the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in deionized water, warming gently if necessary to ensure complete dissolution. c. Cool the aqueous solution to room temperature and extract with diethyl ether (3x) to remove any unreacted starting materials or non-polar impurities.[2] Discard the organic layers. d. Cool the aqueous phase in an ice bath and acidify by the slow addition of glacial acetic acid until the pH is approximately 5-6. This will neutralize the phenoxide and precipitate the product. e. A solid precipitate of 3-Amino-1H-pyrazol-5-ol will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: a. Collect the crude product by vacuum filtration. b. Wash the filter cake with cold 95% ethanol to remove impurities.[2] c. Dry the product under vacuum to yield 3-Amino-1H-pyrazol-5-ol as a crystalline solid. The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Physicochemical and Spectroscopic Data

The accurate characterization of 3-Amino-1H-pyrazol-5-ol is crucial for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-1H-pyrazol-5-ol | [4] |

| Synonyms | 5-Amino-3-pyrazolol, 3-Amino-5-hydroxypyrazole | [5][6] |

| CAS Number | 6126-22-3 | [7][8] |

| Molecular Formula | C₃H₅N₃O | [4][7] |

| Molecular Weight | 99.09 g/mol | [5][7] |

| Appearance | White to beige-brown crystalline powder | [6][7] |

| Melting Point | 214 °C (decomposition) | [9] |

| Solubility | Slightly soluble in DMSO and Methanol (heated) | [7] |

| pKa (Predicted) | 12.37 ± 0.40 | [7] |

| LogP (Predicted) | -1.2215 | [10] |

| ¹H NMR | Spectra available | [11] |

| ¹³C NMR | Spectra available | [5] |

| IR Spectroscopy | Spectra available | [5] |

The Critical Role of Tautomerism

A key feature of the pyrazolone ring system is its ability to exist in multiple tautomeric forms. For 3-Amino-1H-pyrazol-5-ol, this phenomenon is particularly important as the different tautomers present distinct reactive sites. The molecule can exist in equilibrium between the amino-hydroxy (OH), amino-keto (CH), and imino-keto (NH) forms.

Computational and experimental studies suggest that the OH form (3-amino-1H-pyrazol-5-ol) and the CH form (5-amino-1,2-dihydropyrazol-3-one) are the most significant contributors to the equilibrium. The exact position of the equilibrium can be influenced by the solvent, pH, and temperature.

Note: The images in Fig. 3 are placeholders to illustrate the concept of different tautomeric structures.

Applications and Significance

3-Amino-1H-pyrazol-5-ol is not typically an end-product but rather a high-value intermediate. Its bifunctional nature—possessing both a nucleophilic amino group and a reactive pyrazolone ring—makes it an ideal starting point for building more complex molecular architectures.

-

Pharmaceuticals: It serves as a precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.[7][8]

-

Dyes and Pigments: The pyrazolone core is a well-known chromophore. 3-Amino-1H-pyrazol-5-ol can be diazotized and coupled with other aromatic systems to produce azo dyes, which are of significant industrial importance.[3]

-

Ligand Chemistry: The nitrogen and oxygen atoms in the ring can act as coordination sites for metal ions, making it a useful building block for creating ligands for catalysis and materials science.[12]

Conclusion

From its conceptual origins in the groundbreaking work of Ludwig Knorr, 3-Amino-1H-pyrazol-5-ol has emerged as a cornerstone of heterocyclic chemistry. Its straightforward and logical synthesis from readily available precursors like ethyl cyanoacetate and hydrazine ensures its accessibility to researchers. Understanding its synthesis, physicochemical properties, and inherent tautomerism is fundamental for any scientist looking to exploit its synthetic versatility. As the demand for novel pharmaceuticals and functional materials continues to grow, this simple yet powerful heterocyclic scaffold is poised to remain a key player in the landscape of chemical innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-AMINO-1H-PYRAZOL-5-OL | CAS [matrix-fine-chemicals.com]

- 5. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-5-hydroxypyrazole | 6126-22-3 | TCI AMERICA [tcichemicals.com]

- 7. 3-Amino-5-hydroxypyrazole CAS#: 6126-22-3 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3-Amino-5-hydroxypyrazole | 6126-22-3 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum [chemicalbook.com]

- 12. chembk.com [chembk.com]

Unlocking the Therapeutic Potential of 3-Amino-1H-pyrazol-5-ol: A Technical Guide to Emerging Research Frontiers

For Immediate Release

GOSSELIES, BELGIUM – January 3, 2026 – In the dynamic landscape of drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged structures in medicinal chemistry, the pyrazole nucleus stands out for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This in-depth technical guide focuses on a particularly promising, yet underexplored, pyrazole derivative: 3-Amino-1H-pyrazol-5-ol . We will delve into key research areas where this scaffold holds significant potential to address unmet medical needs, providing a roadmap for researchers, scientists, and drug development professionals.

The unique structural features of 3-Amino-1H-pyrazol-5-ol, including its tautomeric nature and multiple points for chemical modification, make it an ideal starting point for the generation of diverse compound libraries.[3][4] Its inherent ability to engage in various biological interactions has already been hinted at in the broader aminopyrazole literature, suggesting a wealth of untapped opportunities.[5] This guide will illuminate these opportunities, presenting a scientifically rigorous framework for future research endeavors.

I. Foundational Chemistry and Synthetic Versatility

The 3-Amino-1H-pyrazol-5-ol core is a readily accessible and highly functionalizable scaffold. Its synthesis is typically achieved through the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[6] This foundational chemistry allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The key to unlocking the potential of this scaffold lies in its strategic functionalization at three primary positions: the N1 position of the pyrazole ring, the C4 position, and the exocyclic amino group. These modifications can profoundly influence the molecule's physicochemical properties, target-binding affinity, and pharmacokinetic profile. Recent advancements in synthetic methodologies, including microwave-assisted reactions and transition-metal-catalyzed cross-coupling, offer efficient routes to generate diverse libraries of 3-Amino-1H-pyrazol-5-ol derivatives.[7][8]

II. High-Potential Research Areas

The inherent structural motifs of 3-Amino-1H-pyrazol-5-ol suggest its utility across several cutting-edge areas of drug discovery. We will now explore three such frontiers in detail.

A. Kinase Inhibition: Targeting the Engine Room of Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition, with the nitrogen atoms of the pyrazole core often forming key hydrogen bond interactions with the hinge region of the kinase active site.[1][5]

Rationale for Exploration:

Derivatives of 3-Amino-1H-pyrazol-5-ol are prime candidates for the development of novel kinase inhibitors. The amino group can be functionalized to interact with the solvent-exposed region of the kinase, while modifications at the N1 and C4 positions can be tailored to fit into specific hydrophobic pockets, thereby conferring selectivity.[1] Computational modeling and molecular docking studies can be instrumental in guiding the rational design of these inhibitors, predicting binding affinities and identifying key interactions with target kinases such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[3][7]

Suggested Experimental Workflow:

Detailed Protocol: Virtual Screening of a 3-Amino-1H-pyrazol-5-ol Derivative Library against CDK2

-

Prepare the Protein Structure: Obtain the crystal structure of CDK2 (e.g., PDB ID: 1VYW) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the Ligand Library: Create a virtual library of 3-Amino-1H-pyrazol-5-ol derivatives with diverse substituents at the N1, C4, and amino positions.

-

Perform Molecular Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand library into the ATP-binding site of CDK2.

-

Analyze Docking Results: Score and rank the docked compounds based on their predicted binding energies and interaction patterns with key residues in the hinge region (e.g., Leu83) and hydrophobic pockets.

-

Prioritize Compounds for Synthesis: Select a subset of high-scoring compounds with diverse chemical scaffolds for synthesis and experimental validation.

B. Targeted Protein Degradation: A New Paradigm in Drug Discovery

Targeted protein degradation (TPD) is a revolutionary approach that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[10][11] This is achieved through small molecules called Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[6][12]

Rationale for Exploration:

The aminopyrazole scaffold is an excellent starting point for the development of novel protein degraders. The exocyclic amino group provides a convenient attachment point for a linker connected to an E3 ligase-binding moiety, forming a PROTAC.[2] Furthermore, libraries of 3-Amino-1H-pyrazol-5-ol derivatives can be screened to identify compounds that act as "molecular glues," inducing the interaction between a target protein and an E3 ligase.[13][14]

Suggested Experimental Workflow:

Detailed Protocol: Synthesis of an Aminopyrazole-Based PROTAC for CDK9 Degradation

-

Synthesize the Warhead: Prepare a 3-Amino-1H-pyrazol-5-ol derivative with known affinity for CDK9.

-

Select a Linker and E3 Ligase Ligand: Choose a suitable polyethylene glycol (PEG) or alkyl linker of varying length and a known ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN).

-

Couple the Components: React the aminopyrazole warhead with the linker, followed by coupling to the E3 ligase ligand to yield the final PROTAC molecule.

-

Purify and Characterize: Purify the PROTAC using chromatography and confirm its structure and purity by NMR and mass spectrometry.

C. Modulation of G-Protein Coupled Receptors and Ion Channels: Expanding the Druggable Proteome

G-Protein Coupled Receptors (GPCRs) and ion channels are two of the largest and most important classes of drug targets, involved in a vast array of physiological processes.[15][16] While the direct linkage of 3-Amino-1H-pyrazol-5-ol to these targets is less established, the broader pyrazole class has shown activity, suggesting a promising avenue for exploration.[17]

Rationale for Exploration:

The structural diversity that can be achieved with the 3-Amino-1H-pyrazol-5-ol scaffold makes it an attractive platform for screening against GPCRs and ion channels. Virtual screening of large, diverse libraries of these compounds against known GPCR and ion channel structures can identify potential hits for further development.[4][11][18] The ability of the pyrazole core to participate in hydrogen bonding and hydrophobic interactions is key to its potential as a modulator of these membrane proteins.

Suggested Experimental Workflow:

Detailed Protocol: High-Throughput Screening of a 3-Amino-1H-pyrazol-5-ol Library against a Target GPCR

-

Develop a Cell-Based Assay: Establish a stable cell line expressing the target GPCR and a reporter system to measure receptor activation (e.g., calcium flux, cAMP production).

-

Screen the Compound Library: Screen the library of 3-Amino-1H-pyrazol-5-ol derivatives at a single concentration to identify initial hits.

-

Confirm and Characterize Hits: Confirm the activity of the primary hits through dose-response curves to determine their potency (EC50 or IC50).

-

Assess Selectivity: Test the confirmed hits against a panel of related GPCRs to evaluate their selectivity profile.

-

Initiate Hit-to-Lead Chemistry: Begin medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the most promising hits.

III. The Path Forward: A Call for Collaborative Innovation

The 3-Amino-1H-pyrazol-5-ol scaffold represents a fertile ground for the discovery of next-generation therapeutics. Its synthetic tractability, coupled with its potential to modulate a wide range of biological targets, makes it a highly attractive starting point for innovative drug discovery programs. This guide has outlined several high-potential research avenues, providing a strategic framework and actionable protocols to empower researchers in this exciting field.

The successful translation of this potential into clinical reality will require a multidisciplinary and collaborative approach. By integrating computational chemistry, innovative synthetic methodologies, and robust biological screening, the scientific community can unlock the full therapeutic promise of 3-Amino-1H-pyrazol-5-ol and its derivatives.

IV. Quantitative Data Summary

| Research Area | Key Targets | Potential Therapeutic Areas |

| Kinase Inhibition | CDKs, RTKs, etc. | Oncology, Inflammatory Diseases |

| Targeted Protein Degradation | "Undruggable" proteins, Kinases | Oncology, Neurodegenerative Diseases |

| GPCR & Ion Channel Modulation | Diverse GPCRs and Ion Channels | CNS Disorders, Cardiovascular Diseases |

V. References

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. --INVALID-LINK--

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. --INVALID-LINK--

-

Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax. --INVALID-LINK--

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. --INVALID-LINK--

-

Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. --INVALID-LINK--

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. --INVALID-LINK--

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. --INVALID-LINK--

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. --INVALID-LINK--

-

In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cyclooxygenase-2 Enzyme. --INVALID-LINK--

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. --INVALID-LINK--

-

DESIGN, IN-SILICO DOCKING AND PREDICTIVE ADME PROPERTIES OF NOVEL PYRAZOLINE DERIVATIVES WITH SELECTIVE HUMAN MAO INHIBITORY ACTIVITY. --INVALID-LINK--

-

Targeting ion channels with ultra-large library screening for hit discovery. --INVALID-LINK--

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. --INVALID-LINK--

-

Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. --INVALID-LINK--

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. --INVALID-LINK--

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. --INVALID-LINK--

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. --INVALID-LINK--

-

GPCR and ion channel drug candidates obtained by virtual screening. --INVALID-LINK--

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. --INVALID-LINK--

-

Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. --INVALID-LINK--

-

Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. --INVALID-LINK--

-

Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. --INVALID-LINK--

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. --INVALID-LINK--

-

Molecular Glue Screening. --INVALID-LINK--

-

New chemical screening method could reveal molecular glue degraders. --INVALID-LINK--

-

Structure-based Virtual Screening for Ligands of G Protein-coupled Receptors. --INVALID-LINK--

-

Structure-Based Virtual Screening Accelerates GPCR Drug Discovery. --INVALID-LINK--

-

Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. --INVALID-LINK--

-

Chasing molecular glue degraders: screening approaches. --INVALID-LINK--

-

Docking and Virtual Screening Strategies for GPCR Drug Discovery. --INVALID-LINK--

References

- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Structure-Based Virtual Screening Accelerates GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DESIGN, IN-SILICO DOCKING AND PREDICTIVE ADME PROPERTIES OF NOVEL PYRAZOLINE DERIVATIVES WITH SELECTIVE HUMAN MAO INHIBITORY ACTIVITY | Semantic Scholar [semanticscholar.org]

- 13. criver.com [criver.com]

- 14. Chasing molecular glue degraders: screening approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

3-Amino-1H-pyrazol-5-ol and its role in medicinal chemistry

An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol in Medicinal Chemistry

Foreword

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have cemented its status as a cornerstone of drug discovery.[4][5] Among its many derivatives, 3-amino-1H-pyrazol-5-ol stands out as a particularly versatile building block. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazolone system, opens a gateway to vast chemical diversity. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and profound role of the 3-amino-1H-pyrazol-5-ol core and its related structures in the development of modern pharmaceuticals.

Core Scaffold Analysis: Structure and Tautomerism

3-Amino-1H-pyrazol-5-ol (also known as 5-amino-1,2-dihydropyrazol-3-one) is a five-membered heterocyclic compound with the molecular formula C₃H₅N₃O.[6] Its true significance in chemical synthesis and biological interactions lies in its existence as a mixture of tautomers. Understanding this equilibrium is critical for predicting its reactivity and how it binds to biological targets. The primary tautomeric forms include the amino-hydroxy, amino-oxo (pyrazolone), and imino-oxo forms.

The ability to exist in these different forms allows the scaffold to act as both a hydrogen bond donor and acceptor at multiple sites, a crucial feature for molecular recognition by enzymes and receptors.[5]

Caption: Key tautomeric equilibria of the core scaffold.

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a foundational reaction in heterocyclic chemistry. The most prevalent and robust method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This approach is highly adaptable and allows for the introduction of various substituents, making it ideal for creating compound libraries for drug screening.

A common pathway to a related and commercially significant pyrazolone, Edaravone, involves the reaction between phenylhydrazine and ethyl acetoacetate.[7][9] The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazolone ring.[8] The regioselectivity is governed by the higher electrophilicity of the ketone carbonyl over the ester carbonyl and the greater nucleophilicity of the primary amine in the hydrazine.[8]

Caption: General workflow for Knorr pyrazole synthesis.

The Pyrazole Scaffold in Approved Therapeutics: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][10] Although it lacks the 3-amino group, its pyrazolone core is directly analogous and serves as an authoritative example of the scaffold's therapeutic success.

Mechanism of Action: Edaravone's therapeutic effect is attributed to its potent antioxidant properties. It effectively quenches hydroxyl radicals, peroxynitrite, and other reactive oxygen species (ROS) that are implicated in the neuronal damage seen in stroke and ALS. This neuroprotective action helps to mitigate oxidative stress-induced cell death.

Metabolism: Edaravone is metabolized in the body primarily through glucuronidation and sulfation.[11] The synthesis of these metabolites is crucial for pharmacokinetic and toxicological studies.[11]

Structure-Activity Relationships (SAR): A Blueprint for Optimization

The true power of the pyrazole scaffold in medicinal chemistry lies in the ability to systematically modify its structure to fine-tune its biological activity. Structure-Activity Relationship (SAR) studies are essential for transforming a weakly active "hit" compound into a potent and selective drug candidate. The pyrazole ring offers multiple positions (N1, C3, C4, C5) for chemical modification.